N,N-Dimethyl-O-trichloroacetylhydroxylamine
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Overview
Description
Dimethylamino 2,2,2-trichloroacetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dimethylamino group and a trichloroacetate group. This compound is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamino 2,2,2-trichloroacetate can be synthesized through several methods. One common method involves the reaction of dimethylamine with trichloroacetic acid under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of dimethylamino 2,2,2-trichloroacetate involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Dimethylamino 2,2,2-trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethylamino 2,2,2-trichloroacetate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethylamino 2,2,2-trichloroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethanol: Shares the dimethylamino group but differs in its overall structure and properties.
Trichloroacetic Acid: Contains the trichloroacetate group but lacks the dimethylamino group.
Uniqueness
Dimethylamino 2,2,2-trichloroacetate is unique due to the combination of the dimethylamino and trichloroacetate groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
73941-27-2 |
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Molecular Formula |
C4H6Cl3NO2 |
Molecular Weight |
206.45 g/mol |
IUPAC Name |
dimethylamino 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H6Cl3NO2/c1-8(2)10-3(9)4(5,6)7/h1-2H3 |
InChI Key |
RAKDKVOEPXLINH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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